(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
162856-35-1
VCID:
VC20898318
InChI:
InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
SMILES:
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
Molecular Formula:
C10H19NO3Si
Molecular Weight:
229.35 g/mol
(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
CAS No.: 162856-35-1
Cat. No.: VC20898318
Molecular Formula: C10H19NO3Si
Molecular Weight: 229.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162856-35-1 |
|---|---|
| Molecular Formula | C10H19NO3Si |
| Molecular Weight | 229.35 g/mol |
| IUPAC Name | (2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | LIEWITJXZYCDLE-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O |
| SMILES | CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O |
| Canonical SMILES | CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator